N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a benzofuran moiety, a propan-2-yl group, and a dimethylsulfamoyl benzamide structure
Mechanism of Action
Target of Action
Similar compounds with a benzofuran structure have been reported to exhibit antimicrobial and antioxidant activities .
Mode of Action
It is suggested that similar compounds interact with their targets through a docking mechanism .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways related to antimicrobial and antioxidant activities .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps. One common route includes the formation of the benzofuran ring, followed by the introduction of the propan-2-yl group and the dimethylsulfamoyl benzamide moiety. Key steps may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of Propan-2-yl Group: This step often involves alkylation reactions using appropriate alkyl halides.
Attachment of Dimethylsulfamoyl Benzamide: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-yl)propan-2-amine: Shares the benzofuran and propan-2-yl groups but lacks the dimethylsulfamoyl benzamide moiety.
N-[1-(1-benzofuran-2-yl)ethyl]-3-(propan-2-yl)aniline: Similar structure but with different functional groups.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to the presence of the dimethylsulfamoyl benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14(12-17-13-16-6-4-5-7-19(16)26-17)21-20(23)15-8-10-18(11-9-15)27(24,25)22(2)3/h4-11,13-14H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUBOLBZCHEUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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